2,4-Dibromo-6-trifluoromethoxybenzenethiol
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Overview
Description
2,4-Dibromo-6-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-trifluoromethoxybenzenethiol typically involves the bromination of 4-trifluoromethoxyaniline followed by thiolation. One method involves the use of bromine and hydrogen peroxide in a water-phase reaction to achieve high purity and yield . The reaction conditions include the sequential addition of bromine and hydrogen peroxide to 4-trifluoromethoxyaniline in the presence of inert grinding media, followed by filtration and drying to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of recyclable solvents and minimal waste generation are key considerations in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-trifluoromethoxybenzenethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2,4-Dibromo-6-trifluoromethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-trifluoromethylaniline
- 2,6-Dibromo-4-trifluoromethoxybenzenethiol
- 2,4-Dibromo-3,6-dimethylphenylamine
Uniqueness
2,4-Dibromo-6-trifluoromethoxybenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Biological Activity
2,4-Dibromo-6-trifluoromethoxybenzenethiol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following chemical formula:
- Molecular Formula: C7H3Br2F3O2S
- CAS Number: Not specifically listed in the results.
The presence of bromine and trifluoromethoxy groups in the structure suggests potential reactivity and interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antibacterial properties. The compound's structural characteristics may contribute to its efficacy against various bacterial strains.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives that inhibit LpxC, an enzyme critical for the biosynthesis of Lipid A in Gram-negative bacteria, have shown promise as antibacterial agents. This mechanism is particularly relevant as LpxC is absent in mammalian cells, reducing potential toxicity to human tissues .
Table 1: Antibacterial Activity Against Selected Strains
Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
---|---|---|
This compound | TBD | Acinetobacter baumannii, Escherichia coli |
N-hydroxyamide derivatives | ≤128 µg/ml | Various Gram-negative bacteria |
Case Studies and Research Findings
- Screening for Antineoplastic Activity : A study screened various compounds for antineoplastic activity using cell lines such as Jurkat J16 and Ramos. Although this compound was not directly tested, related compounds showed significant apoptotic effects at IC50 values ranging from 1.61 to 2.95 µM .
- Mechanism of Action : The compound's potential mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. This aligns with findings from related studies where halogenated phenols exhibited similar modes of action against pathogenic bacteria .
- Toxicity Assessments : Preliminary assessments suggest that while exhibiting antibacterial activity, compounds similar to this compound may have limited toxicity towards human peripheral blood mononuclear cells. This is crucial for developing therapeutics that minimize adverse effects on human health .
Properties
CAS No. |
1208074-73-0 |
---|---|
Molecular Formula |
C7H3Br2F3OS |
Molecular Weight |
351.97 g/mol |
IUPAC Name |
2,4-dibromo-6-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H3Br2F3OS/c8-3-1-4(9)6(14)5(2-3)13-7(10,11)12/h1-2,14H |
InChI Key |
IMSDNYAFQCMIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)S)Br)Br |
Origin of Product |
United States |
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